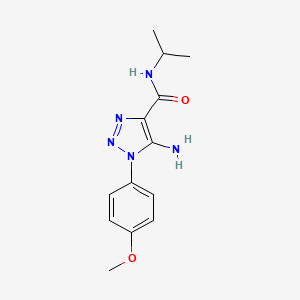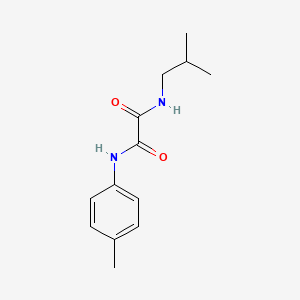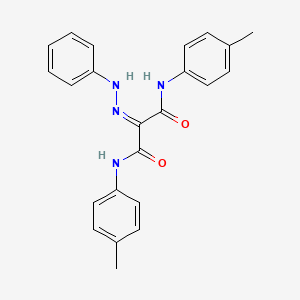![molecular formula C17H14I2O3 B4999044 2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol](/img/structure/B4999044.png)
2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol, also known as BMFP, is a synthetic compound that has been widely used in scientific research. BMFP is a phenolic compound that contains two furyl groups and two iodine atoms, which make it a unique chemical structure. BMFP has been used in various research studies due to its potential therapeutic applications and its ability to modulate various physiological processes.
Mecanismo De Acción
The mechanism of action of 2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of various enzymes and proteins involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in cells. It has also been shown to protect cells from damage caused by free radicals. This compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is a relatively stable compound and can be easily synthesized in large quantities. This compound is also a potent antioxidant and anti-inflammatory agent, making it useful for studying oxidative stress and inflammation in cells. However, one of the limitations of this compound is that it is a synthetic compound and may not accurately mimic the effects of natural compounds in the body.
Direcciones Futuras
There are several future directions for the study of 2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of cancer, diabetes, and neurodegenerative diseases. Another potential direction is to study the mechanism of action of this compound in more detail, to better understand how it exerts its therapeutic effects. Additionally, further research could be conducted to determine the safety and toxicity of this compound, to ensure that it is safe for use in humans.
Métodos De Síntesis
The synthesis of 2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol involves the reaction of 2,4,6-triiodophenol with 5-methyl-2-furaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound. The synthesis of this compound is a relatively straightforward process, and the compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol has been extensively used in scientific research due to its potential therapeutic applications. This compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential applications in the treatment of cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
2-[bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14I2O3/c1-9-3-5-14(21-9)16(15-6-4-10(2)22-15)12-7-11(18)8-13(19)17(12)20/h3-8,16,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAJMLHJRQKUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=C(C(=CC(=C3)I)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14I2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4998985.png)

![5-{[5-(diethylamino)-2-furyl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998990.png)
![2-ethyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4998998.png)
![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4999006.png)
![1-[4-(2-ethylphenoxy)butyl]piperidine oxalate](/img/structure/B4999015.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B4999021.png)
![5-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B4999025.png)
![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4999028.png)

![2-methoxy-4-((1E)-3-{4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1-propen-1-yl)phenol](/img/structure/B4999035.png)
![5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4999057.png)
